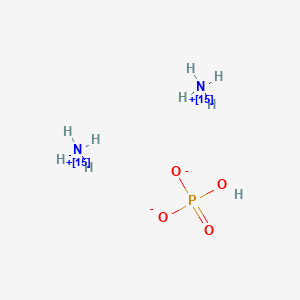

Diammonium hydrogenphosphate-15N2

Description

Properties

IUPAC Name |

azanium;hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)/i2*1+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNHAPBLZZVQHP-ISOLYIDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].OP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH4+].[15NH4+].OP(=O)([O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9N2O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Diammonium-15N2 Hydrogen Phosphate in Biomolecular NMR

Topic: Applications of Diammonium-15N2 hydrogen phosphate in NMR spectroscopy Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Diammonium-15N2 hydrogen phosphate [

Technical Foundations & Stoichiometry

Chemical Profile[1][2][3][4]

-

Compound: Diammonium-15N2 hydrogen phosphate

-

Formula:

-

Molecular Weight: ~134.04 g/mol (depending on

enrichment level, typically >98 atom %) -

Role: Primary nitrogen source for biosynthetic labeling; secondary phosphate buffer component.

The Stoichiometric Advantage

A critical error in laboratory practice is the 1:1 gravimetric substitution of ammonium chloride with diammonium phosphate. To maintain equivalent nitrogen loading in minimal media, researchers must account for the molar nitrogen density.

| Parameter | Diammonium-15N2 Hydrogen Phosphate | |

| Formula | ||

| Nitrogen Atoms per Mole | 1 | 2 |

| Molar Mass (approx) | 54.5 g/mol | 134.0 g/mol |

| Standard Conc. (M9 Media) | 1.0 g/L (~18.7 mM N) | 1.25 g/L (~18.7 mM N) |

| Buffering Contribution | Negligible (Acidic salt) | Significant (Phosphate buffer) |

Expert Insight: When using

Mechanism of Action: Nitrogen Assimilation[4][6]

To achieve uniform labeling, the inorganic

Pathway Visualization

The following diagram illustrates the flow of

Figure 1: The metabolic flux of nitrogen-15 from diammonium phosphate into the proteome via the GS-GOGAT cycle.[2]

Protocol: High-Yield Expression in Adjusted M9 Media

This protocol is optimized for E. coli (BL21-DE3 strains) using Diammonium-15N2 hydrogen phosphate.

Reagents Preparation

-

10X M9 Salts (Phosphate-Adjusted):

-

Note: Do not add the nitrogen source to the 10X stock to prevent precipitation or contamination over time.

-

Dissolve in 1 L Milli-Q water and autoclave.

-

-

Trace Metals Solution (1000X): Standard recipe (

, etc. in dilute HCl). -

Isotope Stock: Weigh exactly 1.25 g of

for every 1 L of final culture.

Step-by-Step Workflow

Step 1: Pre-Culture Adaptation

-

Inoculate a single colony into 5 mL LB media. Grow for 6 hours.

-

Transfer 100

L into 10 mL of unlabeled M9 media (using standard

Step 2: Large Scale Labeling

-

Prepare 1 L of sterile water in a baffled flask.

-

Add 100 mL of 10X M9 Salts .

-

Add 1.25 g of Diammonium-15N2 hydrogen phosphate (dissolved in 5 mL water, filter sterilized).

-

Add 2 mL of

and 100 -

Add 1 mL of 1000X Trace Metals and 1 mL of Vitamin mix (Thiamine/Biotin).

-

Add Carbon Source: 4 g Glucose (unlabeled for

only) or -

Inoculate with the overnight adaptation culture (start

).

Step 3: Induction & Harvest

-

Grow at 37°C until

reaches 0.6–0.8. -

Cool to induction temperature (usually 18–25°C to promote solubility).

-

Induce with IPTG (final conc. 0.5–1.0 mM).

-

Incubate for 16–20 hours.

-

Harvest cells by centrifugation (5000 x g, 15 min).

Applications in Drug Discovery

The primary utility of proteins labeled with

Experimental Workflow: SAR by NMR

Structure-Activity Relationship (SAR) by NMR relies on detecting chemical shift perturbations (CSPs) when a drug fragment binds to the labeled protein.

Figure 2: Workflow for screening drug candidates using 15N-labeled proteins.

Data Interpretation (CSPs)

When a ligand binds, the amide signals of residues at the binding interface shift. The chemical shift perturbation (

- : Change in proton chemical shift.

-

: Change in nitrogen chemical shift (scaled by 0.15 due to the larger spectral width of

Troubleshooting & Optimization

Metabolic Scrambling

While

-

Issue: Transamination can be reversible, but for uniform labeling from ammonium, this is desirable.

-

Solution: Ensure the culture is harvested before the stationary phase causes cell lysis and protease release, which degrades the labeled protein.

pH Drift

Unlike Ammonium Chloride, Diammonium Phosphate releases

-

Observation: The culture pH may start slightly higher (pH 7.4–7.6) compared to chloride-based media.

-

Correction: Monitor pH during the first hour. If pH > 7.8, adjust with dilute HCl. High pH can cause precipitation of Magnesium/Calcium salts.

Toxicity

High concentrations of ammonium ions can be toxic.

-

Limit: Do not exceed 2 g/L of

. The 1.25 g/L recommendation is safe and provides excess nitrogen for typical yields (up to 50 mg protein/L).

References

-

Cambridge Isotope Laboratories. (2024).[3] Application Note: Isotope Labeling in E. coli. CIL Technical Library. Link

-

Paliy, O., & Gunasekera, T. S. (2007). Growth of E. coli BL21 in minimal media with different carbon sources. Applied Microbiology and Biotechnology. Link

-

Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663-10665. Link

-

Reibarkh, M., et al. (2006). Isotope Labeling for NMR Studies of Macromolecular Structure and Dynamics. Methods in Enzymology. Link

-

Sigma-Aldrich. (2024). Product Specification: Diammonium-15N2 hydrogen phosphate. Merck KGaA. Link

Sources

The Gold Standard of Quantification: A Technical Guide to Stable Isotope Labeled Nitrogen Standards for Mass Spectrometry

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of molecules in complex biological matrices is a constant endeavor. In the realm of mass spectrometry, the use of stable isotope-labeled internal standards has emerged as the unequivocal gold standard, providing a level of analytical rigor that is unsurpassed.[1] This in-depth technical guide provides a comprehensive exploration of stable isotope-labeled nitrogen standards (¹⁵N), offering insights into their fundamental principles, synthesis, and application, and presenting field-proven protocols to ensure the integrity of quantitative data.

The Principle of Isotope Dilution Mass Spectrometry: A Foundation of Accuracy

At the heart of quantitative analysis using stable isotope-labeled standards lies the principle of Isotope Dilution Mass Spectrometry (IDMS).[2][3] This technique is a method of internal standardization where a known amount of an isotopically enriched version of the analyte is added to the sample at the earliest stage of the analytical workflow.[2][3] Because the stable isotope-labeled standard is chemically identical to the analyte of interest, differing only in its mass, it experiences the same physical and chemical variations throughout the entire experimental process.[1][4]

This co-behavior is the cornerstone of the method's robustness. Any loss of analyte during sample extraction, purification, or derivatization will be mirrored by a proportional loss of the internal standard.[4][5] Similarly, variations in instrument response, such as fluctuations in ionization efficiency or detector sensitivity, will affect both the analyte and the internal standard equally.[4][5] By measuring the ratio of the signal from the endogenous analyte to that of the known amount of the added stable isotope-labeled standard, a highly accurate and precise quantification can be achieved, effectively normalizing for experimental variability.[3][6]

The Protagonist: ¹⁵N-Labeled Standards

Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen. Its natural abundance is approximately 0.37%, with the vast majority of nitrogen being ¹⁴N.[7] This low natural abundance is advantageous, as it minimizes the background signal from naturally occurring ¹⁵N in biological samples, thereby enhancing the signal-to-noise ratio of the labeled standard.[7] The choice of a ¹⁵N-labeled standard depends on the specific application and the molecule being quantified.

Types of ¹⁵N-Labeled Standards

| Standard Type | Description | Key Applications | Advantages | Disadvantages |

| ¹⁵N-Labeled Amino Acids | Individual amino acids where one or more ¹⁴N atoms are replaced with ¹⁵N. | Metabolomics, flux analysis, protein quantification via targeted proteomics (as standards for specific peptides).[8][9] | Commercially available, high isotopic purity, relatively low cost for individual standards.[10] | May not account for variability in protein digestion. |

| ¹⁵N-Labeled Peptides | Short chains of amino acids with one or more ¹⁵N atoms incorporated. Often used in targeted proteomics. | Targeted protein quantification (e.g., biomarker validation).[11] | Mimic the behavior of the target peptide more closely than amino acids, can be synthesized with high purity. | More expensive than amino acids, synthesis can be complex. |

| ¹⁵N-Labeled Proteins | Entire proteins where a significant proportion of ¹⁴N atoms have been replaced by ¹⁵N. | Global quantitative proteomics, serving as an internal standard for a large number of proteins.[12][13] | Accounts for variability in protein extraction, denaturation, and digestion. | Can be expensive and challenging to produce with high enrichment, may not be available for all proteins of interest. |

Synthesis and Production of ¹⁵N-Labeled Standards

The production of ¹⁵N-labeled standards is a critical aspect of their utility and can be achieved through several methods:

-

Chemical Synthesis: This method offers precise control over the position of the ¹⁵N label within the molecule. It is commonly used for the synthesis of ¹⁵N-labeled amino acids and peptides.[10][14][15] Recent advancements include electrochemical methods for a more sustainable synthesis of ¹⁵N-amino acids.[14]

-

Biological Production (Metabolic Labeling): This approach involves growing cells or organisms in a medium where the sole nitrogen source is enriched with ¹⁵N.[12][13] The organisms will incorporate the ¹⁵N into their biomolecules, including amino acids and proteins.[8] This is a common method for producing ¹⁵N-labeled proteins and complex biological standards.[12][13] For instance, E. coli can be cultured in a medium containing ¹⁵NH₄Cl to produce ¹⁵N-labeled proteins.[16]

Applications in Research and Drug Development

The versatility of ¹⁵N-labeled standards makes them indispensable tools across various scientific disciplines.

Quantitative Proteomics

In proteomics, ¹⁵N-labeled standards are fundamental for accurate protein quantification.[12] Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling technique where cells are grown in media containing either "light" (¹⁴N) or "heavy" (¹⁵N) amino acids.[17] By mixing cell lysates from different conditions, the relative abundance of thousands of proteins can be determined with high accuracy.[17] For targeted proteomics, ¹⁵N-labeled synthetic peptides corresponding to specific target proteins are often used as internal standards to achieve absolute quantification.[11]

Metabolomics and Metabolic Flux Analysis

Stable isotope labeling is a cornerstone of metabolomics, enabling the tracing of metabolic pathways and the quantification of metabolite turnover.[18][19][20] By introducing ¹⁵N-labeled substrates (e.g., ¹⁵N-glutamine) to cells or organisms, researchers can track the incorporation of the isotope into downstream metabolites, providing insights into metabolic fluxes and network dynamics.[21] This approach is invaluable for understanding disease states, such as cancer metabolism, and for identifying novel metabolic pathways.[9][18]

Drug Metabolism and Pharmacokinetics (DMPK)

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical. ¹⁵N-labeled versions of drug molecules serve as ideal internal standards in bioanalytical methods for quantifying the drug and its metabolites in complex biological matrices like plasma and urine.[22][23] The use of these standards ensures the accuracy and reliability of pharmacokinetic data, which is essential for regulatory submissions.[24]

Experimental Workflow: A Self-Validating System

A well-designed experimental workflow using ¹⁵N-labeled standards is inherently self-validating. The following provides a detailed, step-by-step methodology for a typical quantitative analysis using a ¹⁵N-labeled internal standard.

Protocol: Quantitative Analysis of a Small Molecule in Plasma

Objective: To accurately quantify the concentration of an analyte in a plasma sample using a ¹⁵N-labeled internal standard and LC-MS/MS.

Materials:

-

Plasma sample containing the analyte of interest.

-

¹⁵N-labeled internal standard of the analyte (with high isotopic purity, typically >98%).[9]

-

Calibration standards of the unlabeled analyte at known concentrations.

-

Quality control (QC) samples at low, medium, and high concentrations.

-

Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

-

LC-MS/MS system.

Methodology:

-

Preparation of Working Solutions:

-

Prepare a stock solution of the ¹⁵N-labeled internal standard in an appropriate solvent.

-

Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into a blank plasma matrix.

-

Prepare QC samples in the same manner as the calibration standards.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of each plasma sample, calibrator, and QC sample, add a fixed volume (e.g., 10 µL) of the ¹⁵N-labeled internal standard working solution. The concentration of the internal standard should be consistent across all samples.[5]

-

Vortex briefly to ensure thorough mixing and equilibration of the internal standard with the analyte in the matrix.

-

Add 300 µL of ice-cold protein precipitation solvent.

-

Vortex vigorously for 1 minute to precipitate the plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a Liquid Chromatography (LC) method to achieve chromatographic separation of the analyte from other matrix components.

-

Optimize the Mass Spectrometry (MS) parameters for both the analyte and the ¹⁵N-labeled internal standard. This includes selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

-

Inject the prepared samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the ¹⁵N-labeled internal standard in each chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each sample, calibrator, and QC.

-

Construct a calibration curve by plotting the peak area ratio of the calibrators against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Causality and Trustworthiness:

The trustworthiness of this protocol is built upon the principle that the ¹⁵N-labeled internal standard behaves identically to the analyte.[1] Adding the standard at the very beginning of the sample preparation process ensures that it is subjected to the exact same conditions as the analyte.[4] Any variability in the protein precipitation efficiency, injection volume, or ionization in the mass spectrometer will affect both the analyte and the standard proportionally, thus preserving the accuracy of the calculated concentration.[5][25] The inclusion of QC samples at multiple concentrations serves as an independent check on the accuracy and precision of the assay.[24]

Quality Control and Validation of ¹⁵N-Labeled Standards

The quality of the ¹⁵N-labeled standard is paramount to the accuracy of the quantitative data.

Isotopic Purity and Enrichment

The isotopic enrichment of the standard should be as high as possible, typically greater than 98 atom % ¹⁵N, to minimize any contribution of the unlabeled species in the standard to the analyte signal.[9] The isotopic distribution can be determined by mass spectrometry.[11]

Chemical Purity

The chemical purity of the standard should also be high to avoid interference from impurities. This is typically assessed by techniques such as HPLC-UV or LC-MS.

Method Validation

Any analytical method using a ¹⁵N-labeled standard should be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) if the data is to be used for clinical or preclinical studies.[24] Key validation parameters include:

-

Accuracy and Precision: Assessed by analyzing QC samples at multiple concentrations on different days.[24]

-

Selectivity and Specificity: Ensuring that there is no interference from endogenous matrix components.

-

Matrix Effect: Evaluating the potential for ion suppression or enhancement from the biological matrix.[25]

-

Stability: Assessing the stability of the analyte and internal standard in the biological matrix under various storage conditions.[24]

Visualizations

Experimental Workflow Diagram

Caption: A typical experimental workflow for quantitative analysis using a ¹⁵N-labeled internal standard.

Isotope Dilution Principle Diagram

Caption: The principle of isotope dilution for accurate quantification.

Conclusion

Stable isotope-labeled nitrogen standards are a cornerstone of modern quantitative mass spectrometry, providing an unparalleled level of accuracy and precision.[26][27] By understanding the fundamental principles of isotope dilution, selecting the appropriate standards, and implementing robust and validated analytical protocols, researchers can generate high-quality, reliable data that drives scientific discovery and innovation in basic research, drug development, and clinical diagnostics. The inherent self-validating nature of workflows incorporating these standards ensures the integrity and trustworthiness of the results, solidifying their position as the gold standard in quantitative analysis.[1][28][29][30]

References

- Using 15N-Metabolic Labeling for Quantit

- Cell-free synthesis of 15N-labeled proteins for NMR studies. PubMed.

- Application of stable isotope labels for metabolomics in studies in f

- A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope. Benchchem.

- The Cornerstone of Accurate Quantification: A Technical Guide to Internal Standards in Mass Spectrometry. Benchchem.

- Regulatory guidelines for validating bioanalytical methods using stable isotopes. Benchchem.

- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC.

- Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. PubMed.

- Electrosynthesis of 15N-labeled amino acids from 15N-nitrite and ketonic acids. EurekAlert!.

- Stable isotope labeled metabolomics improves identification of novel metabolites and p

- Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. MDPI.

- Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. PMC.

- Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Labroots.

- Synthesis of 15N-Labeled Amino Acids. Thieme.

- Isotope dilution. Wikipedia.

- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing.

- A Researcher's Guide to 15N-Labeled Internal Standards: A Compar

- The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide. Benchchem.

- Isotope Dilution Mass Spectrometry (IDMS).

- 15N Labeled Compounds. Alfa Chemistry.

- What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.

- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Pure.

- Nitrogen-15 in Medical Diagnostics: Unlocking New Frontiers in Metabolic Research. Benchchem.

- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – Wh

- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. PubMed.

- Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). Solarbio.

- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments.

- Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Benchchem.

- Stable Isotope Standards For Mass Spectrometry. CIL.

- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.

- Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics. ChemPep.

- (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments.

- Stable Isotope-labeled Standards. Amerigo Scientific.

- Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed.

- Stable Isotope Labeling Str

- Chemical Labeling Strategy for Generation of Internal Standards for Targeted Quantitative Proteomics. Thermo Fisher Scientific.

- Reference Material 8551 USGS26. National Institute of Standards and Technology.

- A Technical Guide to Stable Isotope-Labeled Standards in Research and Development. Benchchem.

- Reference materials for stable isotope analysis. Wikipedia.

- Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig.

- Stable Nitrogen Isotope Analysis of Amino Acids by Orbitrap Mass Spectrometry: Application for Extr

- Stable Isotope Labeling in Mammals with 15N Spirulina. CIL.

- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- Stable Isotope Standards for Clinical Mass Spectrometry. Chemie Brunschwig.

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.

- MS/MS Screening Standards and Mixes.

- A Researcher's Guide to Mass Spectrometric Validation of 15N-Labeled Peptides. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isotope dilution - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nebiolab.com [nebiolab.com]

- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. Nitrogen-15 in Medical Diagnostics: Unlocking New Frontiers in Metabolic Research - China Isotope Development [asiaisotopeintl.com]

- 10. chempep.com [chempep.com]

- 11. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ckisotopes.com [ckisotopes.com]

- 14. Electrosynthesis of 15N-labeled amino acids from 15N-nitrite and ketonic acids | EurekAlert! [eurekalert.org]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. Cell-free synthesis of 15N-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UWPR [proteomicsresource.washington.edu]

- 18. experts.umn.edu [experts.umn.edu]

- 19. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bioanalysis-zone.com [bioanalysis-zone.com]

- 21. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 23. metsol.com [metsol.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) [solarbio-global.com]

- 26. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 27. benchchem.com [benchchem.com]

- 28. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

98 atom % 15N Diammonium phosphate specifications for research

Technical Whitepaper: 98 atom %

Executive Summary

This technical guide defines the specifications, experimental applications, and quality control protocols for 98 atom %

Chemical & Physical Specifications

The following specifications represent the "Research Grade" standard required for high-resolution NMR and quantitative mass spectrometry.

Table 1: Product Specifications

| Parameter | Specification | Tolerance / Note |

| Chemical Name | Diammonium- | -- |

| Linear Formula | -- | |

| CAS Number | 287488-11-3 | Specific to labeled form |

| Molecular Weight | 134.04 g/mol | vs. 132.06 g/mol (unlabeled) |

| Isotopic Enrichment | Critical for HSQC sensitivity | |

| Chemical Purity | Trace metals < 5 ppm | |

| Solubility | Clear, colorless solution | |

| pH (0.1 M solution) | 7.8 – 8.2 | Self-buffering alkaline range |

| Appearance | White crystalline solid | Hygroscopic |

Key Specification Insight:

The 98 atom % enrichment level is the inflection point for cost-benefit in research. Lower enrichment (<95%) results in a non-linear drop in signal-to-noise ratio (SNR) in 2D

Application Science: The N-DAP Advantage

Mechanistic Role in Metabolic Labeling

Unlike Ammonium Chloride (

-

Chloride Avoidance: Certain metalloproteins and halophilic enzymes are sensitive to high

concentrations found in standard M9 salts. DAP substitutes the anion with phosphate, which is already native to the energetic metabolism (ATP/ADP). -

Dual Nutrient Sourcing: In agricultural metabolomics,

-DAP allows for the tracing of nitrogen uptake efficiency in competitive soil matrices, distinct from nitrate-based sources.

Pathway Visualization

The following diagram illustrates the assimilation flux of

Figure 1: Nitrogen flux from

Experimental Protocol: Modified M9 Media using N-DAP

This protocol is optimized for the expression of isotopically labeled proteins in E. coli (BL21-DE3) for NMR studies. It substitutes standard

Stoichiometric Adjustment:

-

Standard M9 uses 1.0 g/L

(~18.7 mM Nitrogen). - (MW 134.[2]04) contains two nitrogen atoms per molecule.[3]

-

Target: 18.7 mM Nitrogen

9.35 mM DAP. -

Mass Required:

.

Step-by-Step Methodology

-

Prepare 10X M9 Salts (Phosphate Reduced):

-

Since DAP adds phosphate, slightly reduce the standard phosphate buffer salts to maintain osmolarity.

-

: 60 g/L (Standard)

-

: 30 g/L (Standard)

- : 5 g/L.

-

Dissolve in Milli-Q water and autoclave.

-

-

Prepare Nitrogen Source (

-DAP Stock):-

Dissolve 1.25 g of 98 atom %

-DAP in 10 mL sterile Milli-Q water. -

Critical: Filter sterilize using a 0.22

m syringe filter. Do not autoclave DAP solutions with glucose, as Maillard reactions will degrade the isotope.

-

-

Media Assembly (1 Liter):

-

700 mL Sterile Milli-Q Water.

-

100 mL 10X M9 Salts (from Step 1).

-

2 mL 1M

(Sterile). -

0.1 mL 1M

(Sterile). -

10 mL 20% Glucose (Carbon source).

-

10 mL

-DAP Stock (from Step 2). -

1 mL 1000x Vitamin Mix (Thiamine/Biotin).

-

Antibiotic (e.g., Ampicillin/Kanamycin).

-

-

Induction & Harvest:

-

Inoculate at 1:100 dilution. Grow at 37°C to

. -

Induce with IPTG (0.5 - 1.0 mM).

-

Harvest after 4-12 hours depending on protein stability.

-

Quality Control & Validation

To ensure the integrity of the labeled product, the following QC steps are mandatory before large-scale usage.

Enrichment Verification (Mass Spectrometry)

Before committing to a 10L bioreactor run, validate the isotopic purity of the DAP reagent if the container has been opened previously (hygroscopic degradation).

-

Method: Direct infusion ESI-MS (Negative mode).

-

Expectation: Major peak at

133 ( -

Calculation:

.

NMR "HSQC Check"

A quick 1D

-

Lyse 1 mL of induced culture.

-

Run a 1D

NMR with -

Pass Criteria: Distinct amide proton dispersion (8.0 - 9.5 ppm) indicates successful folding and labeling.

Storage and Stability

-

Hygroscopicity: DAP is moderately hygroscopic. Exposure to air will cause clumping and hydrolysis, leading to ammonia loss.

-

Storage: Store at Room Temperature (20-25°C) in a desiccator.

-

Shelf Life: 2 years if sealed. Once dissolved, use immediately or freeze at -20°C (though precipitation may occur).

References

-

NIST. Method for the determination of 15N incorporation percentage in labeled peptides and proteins. National Institute of Standards and Technology. [Link]

-

Cai, X., et al. (2016). A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density.[4] Journal of Biomolecular NMR. [Link]

Sources

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. 磷酸氢二铵-15N2 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 3. isotope.com [isotope.com]

- 4. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantifying fertilizer nitrogen uptake in crops using 15N isotopes

Application Note: Quantifying Fertilizer Nitrogen Uptake in Crops Using 15N Isotopes

Executive Summary

Nitrogen (N) is the most limiting nutrient in global agriculture, yet Nitrogen Use Efficiency (NUE) in cereal crops rarely exceeds 30–50%. Traditional "difference methods" (comparing fertilized vs. unfertilized plots) fail to distinguish between fertilizer-derived nitrogen and soil-mineralized nitrogen. This protocol details the 15N Isotope Dilution Technique , the gold standard for directly quantifying the fate of applied fertilizer. By introducing a stable isotope tracer (

Experimental Design & Logic

The Microplot Concept

Using

-

Principle: A small, defined area (e.g., 2 m²) within the main plot receives

N-enriched fertilizer, while the rest of the plot receives standard ( -

Assumption: Plants inside the microplot behave physiologically identical to those in the main plot.

-

Self-Validation: The "border rows" of the microplot act as a buffer to prevent cross-contamination and edge effects.

Isotope Enrichment Levels

-

Atom% Excess: The concentration of

N above the natural background (0.3663%). -

Recommendation:

-

Short-term uptake (single season): 2–5 atom%

N excess. -

Residual/Long-term studies: 5–10 atom%

N excess to ensure detection after soil dilution.

-

Workflow Visualization

The following diagram outlines the critical path from field design to data generation.

Figure 1: End-to-end workflow for 15N tracer studies, ensuring data integrity from soil to mass spectrometer.

Detailed Protocols

Phase 1: Field Application

Objective: Apply

-

Microplot Delineation:

-

Mark a 2.0 m x 2.0 m area within the main plot.

-

Install physical barriers (e.g., PVC frames driven 15 cm into soil) if surface runoff is a risk.

-

-

Fertilizer Preparation (Liquid Method):

-

Why Liquid? Granular application often results in "hotspots." Dissolving fertilizer ensures homogenous distribution.

-

Calculation: To achieve 50 kg N/ha on 4 m²:

Using Urea (46% N): -

Dissolve the calculated mass in 2–4 Liters of deionized water.

-

-

Application:

-

Use a watering can with a fine rose or a backpack sprayer.

-

Apply in a cross-hatch pattern (North-South then East-West).

-

Immediately rinse the leaves with a small amount of plain water to prevent foliar absorption (unless foliar uptake is the target).

-

Phase 2: Sampling & Harvest

Critical Control Point: Cross-contamination between labeled and unlabeled plots can ruin the dataset.

-

Exclusion Zone: Discard the outer 50 cm of the microplot (border effect). Harvest only the central 1 m².

-

Plant Separation:

-

Separate plants into: Grain, Straw (Stems+Leaves), and Roots (if recoverable).

-

Reasoning: Nitrogen partitioning differs significantly between vegetative and reproductive tissues.

-

-

Cleaning: Wash roots with 0.05 M CaCl₂ to remove adhering soil particles, then rinse with deionized water.

Phase 3: Laboratory Processing & Analysis

-

Drying: Dry samples at 65°C (vegetative) or 40°C (grain) until constant weight. Avoid high temps (>70°C) to prevent volatilization of N compounds.

-

Grinding:

-

Coarse grind: Wiley mill (2 mm mesh).

-

Fine grind (Crucial): Ball mill to a flour-like consistency (<100 µm).

-

Why? IRMS analyzes micro-amounts (3–5 mg). Heterogeneity here leads to massive data noise.

-

-

Encapsulation: Weigh 3–5 mg of powder into tin capsules. Fold tightly to exclude air.

-

Analysis: Analyze using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).

Data Analysis & Calculations

The core metric is Ndff (Nitrogen Derived from Fertilizer).

Key Formulas

| Parameter | Formula | Description |

| Atom% Excess (APE) | Corrects for natural background | |

| Ndff (%) | The percentage of plant N that came from the tracer. | |

| Fertilizer N Yield | Mass of fertilizer N taken up ( kg/ha ). | |

| NUE (%) | The final efficiency metric.[1] |

Calculation Logic Diagram

Figure 2: Logic flow for deriving Nitrogen Use Efficiency (NUE) from raw IRMS data.

Troubleshooting & Quality Control

-

Issue: High Variability in Replicates.

-

Cause: Poor homogenization during grinding.

-

Fix: Re-grind samples using a ball mill; ensure particle size is uniform.

-

-

Issue: Low Enrichment Detection.

-

Cause: Dilution factor too high (plant biomass > tracer amount).

-

Fix: Increase initial enrichment to 5–10 atom% excess for high-biomass crops like maize.

-

-

Issue: Contamination.

-

Cause: Dust from labeled fertilizer settling on control plots.

-

Fix: Always apply labeled fertilizer after all other field operations are complete. Wear disposable suits/booties.

-

References

-

IAEA. (2001). Use of Isotope and Radiation Methods in Soil and Water Management and Crop Nutrition. International Atomic Energy Agency.[2] Link

-

Chalk, P. M., et al. (2015). "Methodology for quantifying N use efficiency in the presence of 15N tracers." Field Crops Research, 182, 108-117. Link

-

Manandhar, S., et al. (2022).[3][4] "Stable isotope techniques for quantifying N fertilizer recovery in maize." Nutrient Cycling in Agroecosystems, 122, 59-72.[4] Link

-

UC Davis Stable Isotope Facility. (2023). Sample Preparation for Carbon and Nitrogen Analysis. Link

Sources

Unlocking Soil Secrets: A Detailed Guide to Isotope Ratio Mass Spectrometry (IRMS) for Soil Extracts

Introduction: Beyond Elemental Quantities to Biogeochemical Histories

In the intricate world of soil science, understanding the mere concentration of elements is often insufficient. To truly unravel the complex biogeochemical processes—such as nutrient cycling, organic matter dynamics, and pollutant tracing—we must delve deeper into the isotopic composition of soil components. Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique that provides this deeper insight.[1][2][3] By measuring the subtle variations in the natural abundances of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N), IRMS allows researchers to trace the origins, transformations, and fate of compounds within the soil matrix.[2][3]

This application note serves as a comprehensive guide for researchers and scientists, providing both the theoretical underpinnings and detailed, field-proven protocols for the IRMS analysis of various soil extracts. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and self-validating workflow.

Part 1: The Core Principles of IRMS in Soil Analysis

At its heart, IRMS measures the ratio of a heavy, rare isotope to a light, abundant isotope of the same element with exceptionally high precision.[4][5] The core workflow involves converting the element of interest within a purified sample into a simple gas (e.g., CO₂ for carbon, N₂ for nitrogen).[4] This gas is then ionized, and the resulting ion beams are accelerated through a magnetic sector, which separates them based on their mass-to-charge ratio. Highly sensitive detectors (Faraday cups) simultaneously measure the ion currents for the different isotopic masses, allowing for the calculation of an isotope ratio.[4][6]

This ratio is typically expressed in delta (δ) notation, in parts per thousand (‰ or "per mil"), relative to an international standard.[7][8]

δ (‰) = [(R_sample / R_standard) - 1] * 1000

Where R is the ratio of the heavy to the light isotope (e.g., ¹³C/¹²C). The use of established international standards like Vienna Pee Dee Belemnite (VPDB) for carbon and atmospheric Air for nitrogen ensures data comparability across laboratories worldwide.[4][7]

For soil analysis, IRMS is most commonly coupled with an Elemental Analyzer (EA-IRMS) for bulk soil or extract analysis, or a Gas Chromatograph (GC-IRMS) for compound-specific isotope analysis (CSIA) of complex extracts.[9]

Part 2: The Comprehensive IRMS Workflow: From Field to Final Data

A successful IRMS analysis is a chain of meticulously executed steps, where an error at any stage can compromise the final data. This section details the critical stages of the workflow.

Diagram: The Soil Extract IRMS Workflow

Sources

- 1. Instruments for stable isotope ratio mass spectrometry - Elementar [elementar.com]

- 2. Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sercon-instruments.com [sercon-instruments.com]

- 4. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. Evaluation of Accuracy and Precision of IRMS by Using Standard Materials and Applications [scirp.org]

- 6. Calibration and Data Processing in Gas Chromatography Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. Isotopic Fractionation of Stable Carbon Isotopes [radiocarbon.com]

- 9. cores.research.asu.edu [cores.research.asu.edu]

Troubleshooting & Optimization

Technical Support Center: Preventing Ammonia Volatilization in 15N Experiments

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Nitrogen-15 Mass Balance & Volatilization Mitigation

Introduction: The "Expensive Gas" Problem

Welcome to the technical support hub for 15N isotope recovery. As researchers, we know that 15N-labeled urea is significantly more expensive than standard fertilizer. When ammonia (

Volatilization compromises your experiment in two ways:

-

Mass Balance Error: It creates an unaccounted "exit" in your N-budget, leading to underestimations of Nitrogen Use Efficiency (NUE).

-

Cross-Contamination: Volatilized

can deposit into adjacent control plots, ruining natural abundance baselines.

This guide provides the protocols to Prevent , Quantify , and Troubleshoot these losses.

Module 1: The Mechanism of Loss

Why is my 15N disappearing?

To stop the loss, you must understand the "Fertosphere" pH spike. When urea hydrolyzes, it consumes protons initially but ultimately generates hydroxide ions (

The Critical Threshold: At pH 9.2, 50% of ammoniacal nitrogen exists as

Visualization: The Volatilization Cascade

Figure 1: The chemical pathway driving ammonia loss from urea.

Module 2: Prevention Protocols

How do I keep the 15N in the soil?

Do not rely on surface application unless you are specifically testing it. Use these two validated methods to maximize recovery.

Protocol A: Deep Placement (The Physical Barrier)

Best for: Row crops, pot experiments, and precise mass balance studies.

The Logic: Placing urea >5cm deep ensures that any

-

Prepare the Furrow: Create a trench or dibble hole 7–10 cm deep alongside the plant row.

-

Apply 15N: Pipette the 15N solution or place granules at the bottom of the trench.

-

The Seal (Critical): Immediately cover with soil and compact gently .

-

Warning: Leaving the slot open (the "chimney effect") will funnel gas directly to the atmosphere.

-

-

Hydration: Apply 10-15mm of water to dissolve granules and disperse N into the soil matrix, further buffering pH changes.

Protocol B: Urease Inhibitors (The Chemical Barrier)

Best for: Pasture systems or scenarios where incorporation is impossible.

The Logic: NBPT (N-(n-butyl) thiophosphoric triamide) blocks the active site of the urease enzyme.[2] This delays hydrolysis by 7–14 days, keeping nitrogen in the safe Urea form until rain or irrigation can move it into the soil.

Data: Efficacy of Inhibitors on Ammonia Loss

| Treatment | Cumulative NH3 Loss (% of Applied N) | Delay in Peak Volatilization | Reference |

| Untreated Urea | 15% - 40% | 2 - 4 Days | [1, 2] |

| Urea + NBPT | 5% - 15% | 10 - 14 Days | [2, 3] |

| Urea + Polymer Coat | Variable (depends on release rate) | Delayed indefinitely | [4] |

Application Steps:

-

Dosage: Target 500–800 mg NBPT per kg of Urea.

-

Mixing: For 15N solutions, add liquid NBPT formulation directly to the stock solution before application.

-

Timing: Apply immediately. NBPT degrades over time in solution.

Module 3: Quantification & Trapping

How do I measure what I've lost?

If you must measure volatilization (or prove it is negligible), use the Semi-Open Static Trap method. It strikes the best balance between cost and accuracy for plot-scale work.

Protocol C: The Acid Trap Chamber

Principle:

Materials:

-

PVC Cylinder (20cm diameter, 15cm height).

-

Polyurethane foam (sponge) cut to fit the cylinder.

-

Trapping Solution: Phosphoric Acid (

) + Glycerol (to retard evaporation).

Workflow:

-

Installation: Insert PVC collars 3-5cm into the soil before fertilizer application to avoid root disturbance.

-

Application: Apply 15N fertilizer inside the collar.

-

The Trap:

-

Soak the sponge in the acid solution (50ml of 0.05M

). -

Squeeze excess so it doesn't drip (dripping acid acidifies soil and stops the process artificially).

-

Place sponge inside the cylinder, supported by a wire mesh 5cm above the soil.

-

-

Sampling:

-

Exchange sponges every 24 hours for the first 5 days, then every 48 hours.

-

Extract the sponge with 2M KCl.

-

Analyze extract for Total N and

enrichment.

-

Module 4: Troubleshooting Guide

My data looks wrong. What now?

Use this decision matrix to diagnose experimental failures.

Visualization: Troubleshooting Logic

Figure 2: Diagnostic flow for low 15N recovery.

FAQ: Common Anomalies

Q: My acid traps are dry when I collect them. Is the data valid? A: No. If the sponge dries out, it stops trapping ammonia.

-

Fix: Add glycerol to your acid mixture (20% v/v). It is hygroscopic and keeps the sponge moist even in hot conditions.

Q: I found 15N in my control plots 2 meters away. A: This is Cross-Contamination via Volatilization .

-

Fix: You must increase buffer zones. For surface-applied urea, a minimum buffer of 2–3 meters is required. Alternatively, use physical barriers (plastic curtains) during the first 48 hours.

Q: Can I use Sulfuric Acid instead of Phosphoric Acid? A: Yes, but Phosphoric Acid is preferred for 15N analysis. Sulfuric acid can cause issues with some mass spectrometers (sulfur interference) and is more corrosive if it drips onto the soil [5].

References

-

IAEA. (2001).[3][4] Use of Isotope and Radiation Methods in Soil and Water Management and Crop Nutrition. International Atomic Energy Agency.[3][4]

-

Cantarella, H., et al. (2018). "Agronomic efficiency of NBPT as a urease inhibitor: A review." Journal of Advanced Research, 13, 19-27.[2]

-

Silva, A. G. B., et al. (2017). "The urease inhibitor NBPT reduces ammonia volatilization and increases nitrogen use efficiency in maize." Frontiers in Plant Science.

-

Misselbrook, T. H., et al. (2005). "Improved acid trap methodology for determining ammonia volatilization in wind tunnel experiments." Canadian Journal of Soil Science.

-

Ti, C., et al. (2021). "15N Natural Abundance Characteristics of Ammonia Volatilization from Soils Applied by Different Types of Fertilizer." MDPI Agronomy.

Sources

Technical Support Center: Isotope Ratio Mass Spectrometry (IRMS)

Topic: Carbonate Management in Soil N Analysis

Ticket ID: IRMS-SOIL-N15-CARB Assigned Specialist: Senior Application Scientist, Environmental Geochemistry Division

Executive Summary

You have inquired about removing carbonate interference for

Inorganic Carbon (Carbonates) does NOT interfere with

However, the chemical pretreatment used to remove carbonates for Carbon analysis (acidification) DOES interfere with Nitrogen analysis by hydrolyzing proteins and causing the volatilization of acid-soluble nitrogen.

This guide provides the diagnostic logic to determine if you actually need to treat your samples and the specific protocols to minimize damage if you are forced to perform dual-isotope (

Part 1: Diagnostic Decision Matrix

Before opening a bottle of acid, determine your analytical path. Acidification is a destructive process for Nitrogen.

Workflow Logic

Figure 1: Decision tree for determining pre-treatment requirements based on analytical goals.

Part 2: Technical Protocols

Protocol A: No Treatment (The

N Gold Standard)

If you are analyzing

-

Why: Acid treatment causes "artificial fractionation."[1] It can solubilize nitrates or ammonium, which are then lost during the drying phase, altering the bulk

N signature (Brodie et al., 2011). -

Procedure: Grind, weigh into Tin (Sn) capsules, and analyze.

Protocol C: Vapor Acid Fumigation (The Dual-Isotope Compromise)

If you must measure

Required Materials:

-

Silver (Ag) capsules (Essential: HCl dissolves Tin).

-

Desiccator suitable for vacuum.

-

Microplate/tray.

Step-by-Step Workflow:

-

Weighing: Weigh ground soil samples into Silver (Ag) capsules. Do not crimp/close them yet.

-

Wetting: Add nearly 50 µL of deionized water to each capsule to moisten the soil (bring to field capacity). Crucial: Dry soil does not react effectively with acid vapor.

-

Fumigation Setup: Place open capsules in a tray inside a desiccator. Place a beaker containing ~100mL of 12M HCl in the center.

-

Reaction: Close the desiccator. Allow to sit for 6 to 8 hours (Harris et al., 2001).[2][3][6]

-

Note: For high-carbonate soils (>5% IC), extend to 30–56 hours (Komada et al., 2008).

-

-

Drying: Remove the beaker of acid. Place the tray in an oven at 60°C for at least 4 hours to remove excess acid and water.

-

Packing: Carefully crimp the Silver capsules.

-

Analysis: Analyze for

C/

Data Comparison: Why Vapor?

| Parameter | Liquid Acid Washing | Vapor Fumigation | Untreated |

| Inorganic C Removal | Excellent | Good (Requires moisture) | None |

| Soluble C Loss | High (Leaching) | Negligible | None |

| Soluble N Loss | High (Leaching) | Low (Some volatilization) | None |

| Poor (Unpredictable shifts) | Acceptable (<0.3‰ shift) | Reference | |

| Capsule Required | Silver | Silver | Tin |

Part 3: Troubleshooting & FAQs

Q: My EA reduction tube is failing rapidly after running these samples. Why? A: This is due to Halogen poisoning.

-

Mechanism: You introduced HCl (Chlorine) into the system. The Silver capsules help trap some Cl as AgCl, but excess Cl gas travels to the reduction reactor, reacting with the Copper (Cu) to form CuCl

, which is volatile and depletes the reactor. -

Fix: Install a halogen scrubber (Ag wool) at the top of your reduction tube or immediately after the combustion tube.

Q: Can I just add a drop of HCl directly to the capsule to save time? A: This is "Direct Acidification." It is risky.

-

Risk 1: Violent effervescence can eject sample material from the capsule (mass loss).

-

Risk 2: It creates a "crust" of CaCl

that may trap unreacted carbonate underneath. -

Verdict: Vapor fumigation is more passive and permeates the soil structure better without physical sample loss.

Q: My

-

Cause: Volatilization of ammonia or hydrolysis of labile organic nitrogen during the acid exposure and subsequent drying.

-

Solution: If precision is paramount, use Protocol B (Twin Sample) : Run one untreated tin capsule for N and one acidified silver capsule for C.

Q: Why must I wet the soil before fumigation?

A: Acid vapor (HCl gas) requires water to dissociate into H

Part 4: Scientific Logic & Workflow Visualization

The following diagram illustrates the chemical pathway and risks associated with the fumigation method.

Figure 2: Chemical interactions during acid fumigation. Note the parallel risk to Nitrogen integrity and Instrument health.

References

-

Harris, D., Horwáth, W. R., & van Kessel, C. (2001). Acid fumigation of soils to remove carbonates prior to total organic carbon or carbon-13 isotopic analysis.[2][3] Soil Science Society of America Journal, 65(6), 1853-1856.[2]

-

Komada, T., Anderson, M. R., & Dorfmeier, C. L. (2008). Carbonate removal from coastal sediments for the determination of organic carbon and its isotopic signatures, δ13C and Δ14C: comparison of fumigation and direct acidification by hydrochloric acid.[7] Limnology and Oceanography: Methods, 6(6), 254-262.[7]

-

Brodie, C. R., et al. (2011). Evidence for bias in measured δ15N values of terrestrial and aquatic organic materials due to pre-analysis acid treatment methods.[8] Rapid Communications in Mass Spectrometry, 25(7), 1089-1100.

Sources

- 1. rodconnolly.com [rodconnolly.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 5. researchgate.net [researchgate.net]

- 6. Carbonate removal by acid fumigation for measuring 13 c | PDF [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Optimizing relaxation delays for quantitative 15N NMR of ammonium

The following technical guide serves as a specialized support resource for researchers conducting quantitative 15N NMR (qNMR) on ammonium species. It is structured to address the unique biophysical challenges of the 15N nucleus—specifically its negative gyromagnetic ratio, long relaxation times, and pH-dependent exchange phenomena.[1][2]

Part 1: The Core Protocol (Executive Summary)

For quantitative analysis of ammonium (

The "Golden Standard" Workflow

To achieve

| Parameter | Setting / Recommendation | Reason |

| Pulse Sequence | zgig (Bruker) / s2pul with gated decoupling (Varian/Agilent) | Decouples protons only during acquisition. Suppresses NOE to ensure signal intensity |

| Relaxation Delay ( | ||

| Relaxation Agent | Chromium(III) acetylacetonate [Cr(acac) | Reduces |

| pH Control | Acidic (pH < 2.0) | Slows proton exchange ( |

Part 2: Critical Mechanisms & Optimization

The Physics of the "Vanishing Signal"

Users often report that their ammonium signal disappears or has negative phasing. This is due to the Negative Gyromagnetic Ratio (

-

The Mechanism: The maximum NOE enhancement factor (

) for-

Full NOE: Signal Intensity

. (Inverted, enhanced). -

Partial NOE: If molecular tumbling or exchange reduces

to exactly -1 , then

-

-

The Fix: Use Inverse Gated Decoupling .[3][4][5] By keeping the proton decoupler OFF during the relaxation delay (

) and ON only during acquisition (

Workflow: Determining the Optimal Delay ( )

You cannot guess

Option A: The "Fast" Method (Recommended)

Use a relaxation agent to bypass long

-

Prepare Sample: Add 0.05 M Cr(acac)

to the ammonium solution. -

Estimate

: With this concentration, -

Set

: Set

Option B: The "Rigorous" Method (No Agent)

If you cannot contaminate your sample:

-

Run Inversion Recovery: Use the t1ir sequence. Array variable delays (

) from 0.1s to 100s. -

Fit Data: Extract

. For pure -

Calculate

:-

Routine qNMR:

(99.3% magnetization recovery). -

High-Precision qNMR:

(99.9% magnetization recovery).

-

Caption: Decision tree for optimizing relaxation delays. Using a relaxation agent drastically reduces total experiment time.

Part 3: Troubleshooting & FAQs

Q1: Why is my 15N ammonium peak broad even though I am decoupling?

Diagnosis: Chemical Exchange Broadening. Explanation: At neutral or basic pH, the protons on the ammonium ion exchange rapidly with the bulk water solvent.

-

If the exchange rate (

) is comparable to the scalar coupling constant ( -

Decoupling cannot remove broadening caused by chemical exchange that happens during the acquisition. Solution: Lower the pH to

using HCl or another non-interfering acid. This slows the exchange, sharpening the lines and often revealing the 1:4:6:4:1 pentet (if not decoupled) or a sharp singlet (if decoupled).

Q2: Can I use standard NOE-enhancement to increase sensitivity?

Verdict: NO. Not for quantitative work.

Reasoning: The NOE enhancement depends on the correlation time (

-

Site A might have

. -

Site B might have

. -

Result: The integration ratio

will not reflect the molar ratio. You must suppress NOE (Inverse Gated) for qNMR.[6]

Q3: How do I verify if my is long enough?

Protocol: The "Array Verification" Test.

-

Run the experiment with your calculated

(e.g., 10s). Record the integral. -

Run a second experiment with

(e.g., 15s). -

Compare: If the integral increases by

, your initial

Q4: What is the specific pulse sequence logic for Inverse Gated Decoupling?

The timing of the decoupler is critical.

-

Relaxation Delay (

): Decoupler OFF . (Spins return to Boltzmann equilibrium; NOE does not build up). -

Pulse (

): Excitation. -

Acquisition (

): Decoupler ON . (Removes -

Note: Since NOE buildup is slow (on the order of

), having the decoupler on for the short acquisition time (usually < 1s) induces negligible NOE error.

Caption: Timing diagram for Inverse Gated Decoupling (zgig). The decoupler is active ONLY during signal acquisition.

References

-

Houyou, N., et al. (2005).[2] 15N relaxation and quantification of 15N-labelled metabolites in cell extracts.[1][2] Comptes Rendus Chimie. Link[2]

-

Kolen, M., et al. (2021). Fast Proton NMR Detection of Aqueous Ammonia with Relaxation Agent and Nitrogen Decoupling. ACS Omega. Link

- Cited for: Use of relaxation agents (Gd3+/Cr(acac)3) to reduce T1 and experiment time.

-

University of Ottawa NMR Facility. (2008). Negative NOE's and the Decision on Which Decoupling Mode to Use.Link

- Cited for: Explanation of negative NOE and nulling effects in 15N NMR.

- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 15N relaxation and quantification of 15N-labelled metabolites in cell extracts [comptes-rendus.academie-sciences.fr]

- 3. 1D NMR [chem.ch.huji.ac.il]

- 4. Decoupling modes on the Benchtop NMR — Nanalysis [nanalysis.com]

- 5. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Enhancing ¹⁵N Detection in Low-Enrichment Plant Samples

Welcome to the technical support center dedicated to improving the sensitivity of ¹⁵N detection in plant samples with low isotopic enrichment. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stable isotope analysis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the critical aspects of experimental design, sample preparation, and instrumental analysis. Our goal is to empower you with the knowledge to troubleshoot common issues, optimize your workflow, and ensure the scientific integrity of your results.

Troubleshooting Guide: A Proactive Approach to Common Challenges

This section addresses specific problems you may encounter during your ¹⁵N analysis workflow. Each question is followed by a detailed explanation of the underlying causes and a step-by-step guide to resolving the issue.

Question 1: Why is my signal-to-noise ratio poor, even with seemingly adequate sample material?

A low signal-to-noise ratio is a frequent challenge, particularly with low-enrichment samples. The issue often lies in the initial sample preparation and the settings of your analytical instrument.

Underlying Causes and Solutions:

-

Inadequate Sample Homogenization: Plant tissues are inherently heterogeneous. A poorly homogenized sample means the small subsample analyzed may not be representative of the whole, leading to variability and a weak signal.[1][2]

-

Solution: Ensure your plant material is dried to a constant weight (at 60-80°C or lyophilized) and then ground to a fine, uniform powder, resembling the consistency of flour.[1] This increases the surface area for efficient combustion and ensures a representative subsample. For larger or coarser materials like wood or soil, thorough grinding is crucial.[2][3]

-

-

Incorrect Sample Weight: The amount of sample analyzed is critical. Too little material will produce a weak signal, while too much can saturate the detector.[2]

-

Solution: The ideal sample weight depends on the expected nitrogen concentration of your tissue. Aim for a sample containing between 20-150 µg of nitrogen.[2] It is highly recommended to perform a preliminary analysis to determine the approximate %N of your samples.

-

| Sample Type | Expected %N | Recommended Sample Weight (mg) |

| Leaf Tissue | 2-5% | 2-3 |

| Root Tissue | 1-3% | 3-10 |

| Wood Tissue | <1% | 20-30 |

| Decaying Litter | 1-4% | 4-6 |

-

Suboptimal Instrumental Parameters: The settings on your Elemental Analyzer-Isotope Ratio Mass Spectrometer (EA-IRMS) can significantly impact sensitivity.

-

Solution: Modifications to your EA-IRMS system can enhance sensitivity. Reducing the carrier gas flow rate can increase the analyte concentration reaching the mass spectrometer.[4] Additionally, optimizing the gas chromatography column temperature and the split ratio at the inlet can improve signal intensity.[4][5] Some advanced setups use narrower-diameter EA/IRMS configurations to boost sensitivity for low organic content samples.[6][7]

-

Question 2: I'm observing high background nitrogen in my blank samples. What are the potential sources and how can I mitigate them?

High background nitrogen in your blank runs can obscure the true signal from your low-enrichment samples, leading to inaccurate results. Identifying and eliminating the source of this contamination is crucial.

Underlying Causes and Solutions:

-

Leaks in the System: The most common cause of high nitrogen background is a leak in the gas flow path of your EA-IRMS, allowing atmospheric nitrogen (which is ~78% N₂) to enter the system.[8]

-

Solution: Perform a thorough leak check of all fittings, seals, and connections from the elemental analyzer to the mass spectrometer. Use a helium leak detector for a sensitive and accurate assessment.

-

-

Contaminated Carrier Gas: Impurities in the helium carrier gas can introduce nitrogen into your system.

-

Solution: Ensure you are using high-purity helium (99.999% or higher) and that your gas lines are clean. Installing an in-line gas purifier can help remove any residual contaminants.

-

-

Sample Carryover (Memory Effects): If you are running highly enriched samples sequentially with low-enrichment samples, residual ¹⁵N from the previous run can artificially elevate the background.

-

Solution: Run several blank tin capsules after a highly enriched sample to flush the system. It is also good practice to group samples of similar enrichment levels together during an analytical run.[9]

-

Question 3: My results show significant variability between replicate samples. What could be causing this inconsistency?

High variability in replicate measurements undermines the reliability of your data. This issue often points back to inconsistencies in sample preparation or the analytical process.

Underlying Causes and Solutions:

-

Incomplete Homogenization: As mentioned earlier, if your ground plant material is not uniform, different subsamples will have slightly different isotopic compositions, leading to variable results.[1][2]

-

Solution: Re-evaluate your grinding procedure. Using a ball mill can often produce a finer and more homogenous powder than a simple mortar and pestle.[10]

-

-

Inconsistent Sample Weighing and Encapsulation: Variations in the amount of sample or how it is packed into tin capsules can affect combustion efficiency and, consequently, the measured isotope ratio.

-

Solution: Use a calibrated microbalance to weigh your samples accurately. When encapsulating, ensure the tin capsule is tightly sealed to prevent any sample loss and formed into a compact shape (like a sphere or cube) for consistent dropping into the elemental analyzer.[11]

-

-

Instrumental Drift: Over the course of a long analytical run, the performance of the mass spectrometer can drift slightly, leading to systematic variations in your results.

-

Solution: Intersperse your samples with well-characterized laboratory standards at regular intervals. This allows you to monitor for and correct any instrumental drift during data processing.

-

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and practices of ¹⁵N analysis in low-enrichment plant samples.

What is the fundamental principle behind ¹⁵N analysis in plants?

Nitrogen has two stable isotopes: the much more abundant ¹⁴N (approximately 99.6%) and the heavier ¹⁵N (approximately 0.4%).[1] Isotope ratio mass spectrometry measures the ratio of ¹⁵N to ¹⁴N in a sample. This ratio is compared to an international standard (atmospheric N₂) and expressed in delta (δ) notation in parts per thousand (‰).[1][12] Variations in the δ¹⁵N value of a plant can provide insights into nitrogen sources, uptake, and metabolic pathways.[13][14]

What are the main analytical techniques for ¹⁵N analysis in plant samples?

The two primary methods are:

-

Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS): This is the most common technique for bulk tissue analysis. The solid plant sample is combusted at a high temperature, converting all nitrogen into N₂ gas, which is then introduced into the mass spectrometer for isotopic analysis.

-

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This method is used for compound-specific isotope analysis. It allows for the separation of individual nitrogen-containing compounds (like amino acids) in a sample before combustion and isotopic analysis.[15][16][17][18] This is particularly useful for detailed metabolic studies.

How do I choose between the natural abundance and enriched labeling methods for my experiment?

The choice depends on your research question:

-

Natural Abundance Method: This technique relies on the naturally occurring, subtle differences in the δ¹⁵N values of different nitrogen sources (e.g., soil vs. atmospheric N₂).[13][14] It is advantageous for field studies where introducing a label is impractical.[13] However, its success depends on a significant and consistent difference in the δ¹⁵N of the nitrogen sources.

-

¹⁵N Enriched Labeling: In this approach, a substrate highly enriched in ¹⁵N is supplied to the plants. This allows for direct tracing of the uptake, transport, and metabolism of that specific nitrogen source. It is a more sensitive method for quantifying nitrogen fluxes but is often limited to more controlled experimental settings like greenhouses or growth chambers.[19]

What are the critical considerations for sample preparation?

Proper sample preparation is paramount for accurate results.[10] Key steps include:

-

Drying: Samples must be thoroughly dried to a constant weight, typically at 50-60°C, to remove all moisture.[2] Freeze-drying (lyophilization) is also an excellent method.[1]

-

Grinding: The dried sample must be ground into a fine, homogenous powder to ensure the small subsample analyzed is representative.[1][2]

-

Weighing and Encapsulation: Accurately weigh the appropriate amount of sample into a tin capsule. The tin capsule acts as a catalyst during combustion.[2]

Workflow for ¹⁵N Analysis of Plant Samples.

How can I ensure the quality and accuracy of my data?

-

Use of Standards: Regularly analyze certified reference materials with known δ¹⁵N values to calibrate your instrument and ensure accuracy.[17]

-

Appropriate Blanks: Run empty tin capsules as blanks to determine the system's background nitrogen level.[9]

-

Replicates: Analyze multiple subsamples from the same homogenized plant material to assess the precision of your measurements.

-

Careful Record Keeping: Maintain detailed records of your sample preparation, instrument parameters, and data processing steps to ensure reproducibility.

References

-

Hofmann, D., Gehre, M., & Jung, K. (2003). Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). Isotopes in Environmental and Health Studies, 39(3), 233-244. [Link]

-

Cernusak, L. (n.d.). Natural abundance 15N. PROMETHEUS – Protocols. Retrieved from [Link]

-

Matthews, D. E., & Hayes, J. M. (1978). Isotope-ratio-monitoring gas chromatography-mass spectrometry. Analytical Chemistry, 50(11), 1465-1473. [Link]

-

UC Davis Stable Isotope Facility. (n.d.). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. Retrieved from [Link]

-

Tcherkez, G., & Tea, I. (2013). Measurement of C-13 and N-15 isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association. Rapid Communications in Mass Spectrometry, 27(15), 1765-1774. [Link]

-

Unkovich, M., & Boddey, R. M. (2016). 15N natural abundance method. Australian Centre for International Agricultural Research. [Link]

-

Freeman, K. H., Hayes, J. M., Trendel, J. M., & Albrecht, P. (1990). Isotope Ratio Monitoring Gas Chromatography Mass Spectrometry (IRM-GCMS). NASA Technical Reports Server. [Link]

-

Boddey, R. M., Peoples, M. B., Palmer, B., & Dart, P. J. (2001). Use of the15N natural abundance technique for the quantification of the contribution of N2 fixation to sugar cane and other grasses. Australian Journal of Plant Physiology, 28(9), 889-895. [Link]

-

Unkovich, M. J. (2013). Use of the 15N natural abundance technique to quantify biological nitrogen fixation by woody perennials. New Phytologist, 199(4), 881-883. [Link]

-

Tao, H. (2025, August 13). Nitrogen-15 in Medical Diagnostics: Unlocking New Frontiers in Metabolic Research. LinkedIn. [Link]

-

Lalli, D., Schanda, P., Chowdhury, A., & Pardi, A. (2018). 15N detection harnesses the slow relaxation property of nitrogen: Delivering enhanced resolution for intrinsically disordered proteins. Proceedings of the National Academy of Sciences, 115(8), 1776-1781. [Link]

-

IAEA. (n.d.). Sample Preparation of Soil and Plant Material for Isotope Ratio Mass Spectrometry. Retrieved from [Link]

-

Aranjuelo, I., Arrese-Igor, C., & Molero, G. (2018). 15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat. Frontiers in Plant Science, 9, 818. [Link]

-

Barbour, M., & Cernusak, L. (n.d.). 15N labeling. PROMETHEUS – Protocols. Retrieved from [Link]

-

Center for Stable Isotopes. (n.d.). Sample Preparation. Retrieved from [Link]

-

Tao, H. (2025, August 13). The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses. LinkedIn. [Link]

-

Tao, H. (2025, August 13). Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research. LinkedIn. [Link]

-

Matsui, Y., et al. (2025). Optimizations of the EA-IRMS system for δ15N analysis of trace nitrogen. ResearchGate. [Link]

-

Loick, N., et al. (2016). Towards enhanced sensitivity of the 15N gas flux method for quantifying denitrification in soil. Biogeosciences, 13(16), 4813-4824. [Link]

-

Zhong, Z. P., et al. (2023). Optimizations of the EA-IRMS system for δ15N analysis of trace nitrogen. CoLab. [Link]

-

ResearchGate. (2025, August 7). How does sample preparation affect the δ15N values of terrestrial ecological materials? [Link]

-

Li, Y., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Journal of Proteome Research, 21(3), 786-796. [Link]

-

UC Davis Stable Isotope Facility. (2023, May 2). Sample Preparation - Carbon and Nitrogen in Solids. Retrieved from [Link]

-

Meier-Augenstein, W., & Kemp, H. F. (2012). Good Practice Guide for Isotope Ratio Mass Spectrometry. IAEA. [Link]

-

Boutton, T. W. (1991). Assessment of bias in carbon isotope composition of organic leaf matter due to pre-analysis sample treatment. Plant and Soil, 131(1), 1-6. [Link]

-

Takeuchi, K., et al. (2011). Speeding up direct 15N detection: hCaN 2D NMR experiment. Journal of Biomolecular NMR, 50(4), 363-369. [Link]

-

Stange, F., et al. (2020). Challenges in measuring nitrogen isotope signatures in inorganic nitrogen forms: An interlaboratory comparison of three common measurement approaches. Rapid Communications in Mass Spectrometry, 34(S2), e8631. [Link]

-

Gfeller, A., & Goudet, J. (2018). Experimental design of labeling different 15 N forms in relation to N... ResearchGate. [Link]

-

Dekaezemacker, J., & Statham, P. J. (2014). Recent advances in marine N-cycle studies using 15N labeling methods. Marine Chemistry, 162, 32-40. [Link]

-

Hansen, T., & Mittermayr, F. (2007). Increasing the sensitivity of delta13C and delta15N abundance measurements by a high sensitivity elemental analyzer connected to an isotope ratio mass spectrometer. Rapid Communications in Mass Spectrometry, 21(3), 314-318. [Link]

-

Li, Y., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship.org. [Link]

-

Soong, J. L., et al. (2014). Plant Isotope Labeling by 13C and 15N Labelling Chamber | Protocol Preview. YouTube. [Link]

-

ResearchGate. (2015, February 5). How to dilute corn tissue sample for 15N analysis if it is out of detective range of mass spectrometer? [Link]

-

Yoneyama, T., et al. (1986). A Study on the Simultaneous Determination of Nitrogen Content and 15N Isotope Abundance in Plants Using Peak Height Intensities at m/z 28 and 29. ResearchGate. [Link]

-

Iwahara, J., & Clore, G. M. (2006). A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements for NH3+ Groups: Application to a Protein-DNA Complex. Journal of the American Chemical Society, 128(1), 404-405. [Link]

-

IAEA. (n.d.). IAEA TECDOC SERIES. Retrieved from [Link]

-

Matsui, Y., et al. (2025). An improved narrower-diameter EA/IRMS method with a built-in desulfurization reactor: optimization for nitrogen and carbon measurement without sulfur matrix interference. ResearchGate. [Link]

Sources

- 1. prometheusprotocols.net [prometheusprotocols.net]

- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 3. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 4. Optimizations of the EA-IRMS system for δ15N analysis of trace nitrogen | CoLab [colab.ws]

- 5. Increasing the sensitivity of delta13C and delta15N abundance measurements by a high sensitivity elemental analyzer connected to an isotope ratio mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. forensic-isotopes.org [forensic-isotopes.org]

- 10. iaea.org [iaea.org]

- 11. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]

- 12. Frontiers | 15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat [frontiersin.org]

- 13. aciar.gov.au [aciar.gov.au]

- 14. researchgate.net [researchgate.net]